molecular formula C19H29N3O3 B14784318 Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate

Cat. No.: B14784318
M. Wt: 347.5 g/mol
InChI Key: MTAGJAIBXCJFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the N-heterocyclization of primary amines with diols . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound may act as an agonist or antagonist at various receptors, modulating cellular responses and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)(methyl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)22-10-9-16(12-22)11-21(3)19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,20H2,1-3H3

InChI Key

MTAGJAIBXCJFJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.